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Compound of Interest

Compound Name: Diazodiphenylmethane

Cat. No.: B031153 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data

for diazodiphenylmethane. Due to the limited direct experimental determination of some of its

thermochemical properties, this document combines reported experimental data, information

on related compounds, and insights from computational chemistry to offer a thorough profile.

Core Thermochemical Data
The following tables summarize the key quantitative thermochemical data for

diazodiphenylmethane. It is important to note that direct experimental values for the standard

enthalpy of formation and specific bond dissociation energies are not readily available in the

literature. Therefore, this guide includes data on its decomposition and information derived from

computational studies and related compounds.

Thermochemical

Parameter
Value Method Notes

Molar Mass 194.237 g·mol−1 - [1]

Melting Point 30 °C (303 K) - [1]

Appearance Red-black solid - [1]

Table 1: Physical Properties of Diazodiphenylmethane
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Decomposition

Parameter
Value Method Notes

Decomposition

Temperature
217.9 °C Thermal Analysis

Observed as an

intermediate in the

decomposition of 3,3-

diphenyl-4-

(trichloromethyl)-5-

nitropyrazoline.[2]

Average Enthalpy of

Decomposition (for

diazo compounds

without other

energetic functional

groups)

-102 kJ·mol⁻¹
Differential Scanning

Calorimetry (DSC)

This is an average

value for a series of

diazo compounds and

provides an estimate

for the exothermicity

of the decomposition

of

diazodiphenylmethane

.[3]

Table 2: Decomposition Data for Diazodiphenylmethane and Related Compounds

Experimental Protocols
Detailed experimental protocols for determining the thermochemical properties of energetic

materials like diazodiphenylmethane are crucial for safety and accuracy. Below are

methodologies cited in the literature for analyzing diazo compounds.

Differential Scanning Calorimetry (DSC) for Enthalpy of
Decomposition
Differential Scanning Calorimetry (DSC) is a primary technique for determining the thermal

stability and enthalpy of decomposition of diazo compounds.[4]

Objective: To measure the heat flow associated with the thermal decomposition of a substance

as a function of temperature.
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Methodology:

Sample Preparation: A small, precisely weighed sample of the diazo compound (typically 1-5

mg) is placed into a high-pressure crucible. The use of high-pressure crucibles is critical to

contain any gaseous products, such as nitrogen gas (N₂), which would otherwise lead to

erroneous endothermic peaks.

Instrumentation: A differential scanning calorimeter is used, with an empty, sealed crucible

serving as a reference.

Experimental Conditions: The sample and reference crucibles are heated at a constant rate,

for example, 5 °C min⁻¹. The instrument monitors and records the differential heat flow

between the sample and the reference.

Data Analysis: The resulting DSC curve shows exothermic peaks corresponding to

decomposition. The onset temperature of decomposition is determined from the initial

deviation from the baseline. The area under the exothermic peak is integrated to calculate

the enthalpy of decomposition (ΔHD).

Sample Preparation DSC Analysis Data Processing

Weigh Sample (1-5 mg) Seal in High-Pressure Crucible Load Sample & Reference Heat at Constant Rate (e.g., 5 °C/min) Monitor Heat Flow Generate DSC Curve Determine T_onset & Integrate Peak Calculate Enthalpy of Decomposition

Click to download full resolution via product page

Caption: Workflow for Determining Enthalpy of Decomposition using DSC.

Signaling Pathways and Logical Relationships
The thermal decomposition of diazodiphenylmethane is a critical process to understand its

reactivity and potential hazards. The primary pathway involves the extrusion of nitrogen gas to

form a highly reactive carbene intermediate.
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Caption: Thermal Decomposition Pathway of Diazodiphenylmethane.

Computational Chemistry in Thermochemical Data
Determination
In the absence of experimental data, computational chemistry, particularly Density Functional

Theory (DFT), serves as a powerful tool for predicting thermochemical properties of molecules

like diazodiphenylmethane.

Methodology Overview:

Model Building: A 3D model of the diazodiphenylmethane molecule is constructed.

Geometry Optimization: The molecular geometry is optimized to find the lowest energy

conformation using a selected level of theory (e.g., a functional like B3LYP or M06-2X) and a

basis set (e.g., 6-31G(d)).[5]
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Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized

structure is a true minimum on the potential energy surface and to obtain zero-point

vibrational energies (ZPVE) and thermal corrections.

Energy Calculation: Single-point energy calculations are performed at a higher level of

theory or with a larger basis set for greater accuracy.

Thermochemical Data Calculation: The standard enthalpy of formation can be calculated

using atomization or isodesmic reaction schemes. Bond dissociation energies (BDEs) are

calculated as the enthalpy difference between the reactant and the resulting radicals from

homolytic bond cleavage.

Calculated Thermochemical Data
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Caption: General Workflow for Computational Thermochemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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